molecular formula C23H24N8O2 B15284483 (6Z)-6-[[2-[4-(3,5-dimethylpyrazol-1-yl)-6-(4-methylanilino)-1,3,5-triazin-2-yl]hydrazinyl]methylidene]-2-methoxycyclohexa-2,4-dien-1-one

(6Z)-6-[[2-[4-(3,5-dimethylpyrazol-1-yl)-6-(4-methylanilino)-1,3,5-triazin-2-yl]hydrazinyl]methylidene]-2-methoxycyclohexa-2,4-dien-1-one

Katalognummer: B15284483
Molekulargewicht: 444.5 g/mol
InChI-Schlüssel: MNVYJMSPRGCHGD-ZMOGYAJESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-hydroxy-3-methoxybenzaldehyde [4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including hydroxyl, methoxy, pyrazolyl, toluidino, and triazinyl groups, which contribute to its diverse chemical reactivity and potential utility in research and industry.

Wirkmechanismus

The mechanism by which 2-hydroxy-3-methoxybenzaldehyde [4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone exerts its effects involves interactions with various molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The specific molecular targets and pathways depend on the context of its application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, 2-hydroxy-3-methoxybenzaldehyde [4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone stands out due to its unique combination of functional groups and chemical reactivity. Similar compounds include:

    2-hydroxy-4-methoxybenzaldehyde: Lacks the pyrazolyl, toluidino, and triazinyl groups, resulting in different chemical properties and applications.

    3,4-dimethoxybenzaldehyde: Contains two methoxy groups but lacks the hydroxyl, pyrazolyl, toluidino, and triazinyl groups, leading to distinct reactivity and uses.

    4-hydroxy-3-methoxybenzaldehyde: Similar to the parent compound but without the additional functional groups, affecting its biological and chemical behavior.

Eigenschaften

Molekularformel

C23H24N8O2

Molekulargewicht

444.5 g/mol

IUPAC-Name

2-[(E)-[[4-(3,5-dimethylpyrazol-1-yl)-6-(4-methylanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-methoxyphenol

InChI

InChI=1S/C23H24N8O2/c1-14-8-10-18(11-9-14)25-21-26-22(28-23(27-21)31-16(3)12-15(2)30-31)29-24-13-17-6-5-7-19(33-4)20(17)32/h5-13,32H,1-4H3,(H2,25,26,27,28,29)/b24-13+

InChI-Schlüssel

MNVYJMSPRGCHGD-ZMOGYAJESA-N

Isomerische SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3C(=CC(=N3)C)C)N/N=C/C4=C(C(=CC=C4)OC)O

Kanonische SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3C(=CC(=N3)C)C)NN=CC4=C(C(=CC=C4)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.